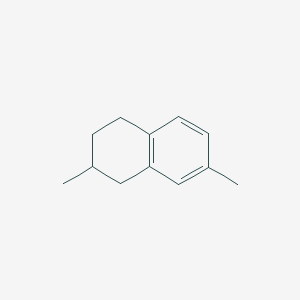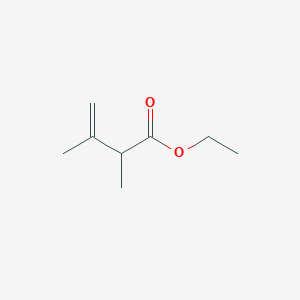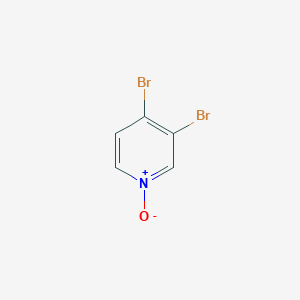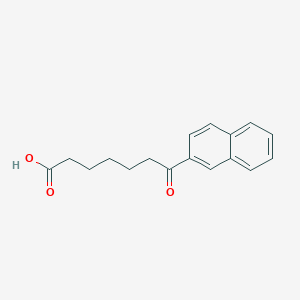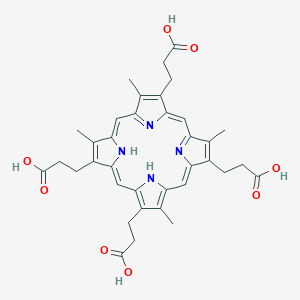
卟啉III
描述
Coproporphyrin III is a porphyrin derivative . It is a metabolic intermediate in the biosynthesis of many compounds that are critical for living organisms, such as hemoglobin and chlorophyll . It is a colorless solid . Small amounts of porphyrins (coproporphyrin) are excreted in normal human urine . Coproporphyrin also is present in bile and feces .
Synthesis Analysis
In the main porphyrin biosynthesis pathway, coproporphyrinogen III is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups −CH2−COOH into methyl groups −CH3, with the release of four carbon dioxide molecules .
Molecular Structure Analysis
The coproporphyrinogens have the outermost hydrogen atoms of the core replaced by four methyl groups −CH3 (M) and four propionic acid groups −CH2−CH2−COOH (P). In coproporphyrogen III, the order around the outer ring is MP-MP-MP-PM .
Chemical Reactions Analysis
Coproporphyrinogen III oxidase (CgoX) catalyzes the oxygen-dependent conversion of coproporphyrinogen III into coproporphyrin III . The recombinantly produced, purified, and monomeric YtpQ (CgoN) protein is shown to catalyze the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III .
Physical And Chemical Properties Analysis
Coproporphyrin III has the molecular formula C36H38N4O8 . It is a colorless solid . The molecular weight of Coproporphyrin III is 654.71 .
科学研究应用
Role in Microbial Physiology and Metabolism
CPIII plays a crucial role in the microbial physiology and metabolism of certain bacterial strains . For instance, in the rufomycin antibiotic producing Streptomyces atratus, CPIII along with other tetrapyrrole metabolites from heme metabolism, are proposed to function as signaling molecules, ion chelators, antioxidants, and photoprotectants .
Combatting Oxidative Stress
CPIII, along with biliverdin and bilirubin, may combat oxidative stress induced by nitric oxide production during rufomycin biosynthesis in Streptomyces atratus . This suggests a potential application of CPIII in managing oxidative stress in various biological systems.
Chemical Signaling
Some microorganisms use CPIII as a chemical signal . For example, Propionibacterium spp. produces CPIII to induce aggregation and biofilm formation in S. aureus . This highlights the role of CPIII in microbial communication and could have implications in controlling biofilm-related issues.
High-Yield Porphyrin Production
CPIII is a key intermediate in the biosynthesis of heme, a versatile prosthetic group in prokaryotic and eukaryotic proteins with diverse biological functions . CPIII can be produced in high yields through metabolic engineering and biocatalysis, which can be used for the large-scale production of heme and other valuable porphyrins .
Photodynamic Therapy in Cancer Treatment
CPIII derivatives, such as Zincphyrin (coproporphyrin III with zinc), have been used in photodynamic therapy for cancer treatment . The light-activated properties of these compounds make them effective in destroying cancer cells.
Treatment of Bacterial Infections
Bioactive CPIII can be used in the treatment of bacterial infections . This is due to its ability to generate reactive oxygen species upon light activation, which can kill bacteria.
Production of Metalloporphyrins
CPIII can be converted into various metalloporphyrins, including heme and the anti-tumor agent zincphyrin, through enzymatic catalysis . These metalloporphyrins have substantial industrial and medical applications.
Role in Heme Synthesis
CPIII is a key intermediate in the biosynthesis of heme, a vital cofactor in many biochemical processes . Understanding the role of CPIII in heme synthesis can provide insights into these processes and potentially lead to the development of new therapeutic strategies.
作用机制
Target of Action
Coproporphyrin III primarily targets the enzyme Uroporphyrinogen decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .
Mode of Action
The interaction of Coproporphyrin III with its target enzyme, Uroporphyrinogen decarboxylase, results in the decarboxylation of four acetate groups of uroporphyrinogen III to yield coproporphyrinogen III . This conversion is a critical step in the heme biosynthesis pathway .
Biochemical Pathways
Coproporphyrin III is involved in the porphyrin metabolism pathway , specifically in the heme biosynthesis pathway . It is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . This conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules . Coproporphyrinogen III is further used as a substrate for the enzyme coproporphyrinogen III oxidase, which oxidizes and further decarboxylates it to protoporphyrinogen IX .
Pharmacokinetics
It is known that coproporphyrin iii is a substrate ofmultidrug resistance-associated protein (MRP/Mrp) 2 and 3 . These proteins are involved in the transport of various molecules across extra- and intra-cellular membranes, which could potentially impact the bioavailability of Coproporphyrin III .
Result of Action
The action of Coproporphyrin III in the heme biosynthesis pathway results in the production of heme , an essential cofactor in various biological functions including gas and electron transport, as well as a wide array of redox chemistry . Heme is also involved in the production of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .
Action Environment
The action of Coproporphyrin III can be influenced by various environmental factors. For instance, the production of Coproporphyrin III can be affected by the presence of oxygen. Some bacteria, such as Streptomyces atratus, have been found to produce Coproporphyrin III under anaerobic conditions . Additionally, the production of Coproporphyrin III and its subsequent conversion to heme can be influenced by the presence of certain metals, such as iron .
安全和危害
未来方向
属性
IUPAC Name |
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNKCLBGTWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68938-73-8 (di-hydrochloride) | |
| Record name | Coproporphyrin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50904307, DTXSID20864520 | |
| Record name | Coproporphyrin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coproporphyrin III | |
CAS RN |
14643-66-4 | |
| Record name | Coproporphyrin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coproporphyrin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coproporphyrin III dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coproporphyrin III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4TFE9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







